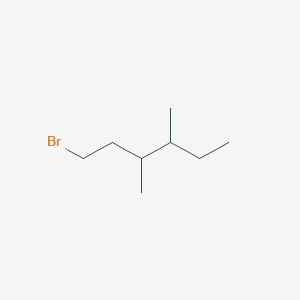
1-Bromo-3,4-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,4-dimethylhexane is an organic compound belonging to the class of haloalkanes It is characterized by a bromine atom attached to the first carbon of a hexane chain, which also has methyl groups attached to the third and fourth carbons
Preparation Methods
1-Bromo-3,4-dimethylhexane can be synthesized through several methods:
Free Radical Halogenation: This method involves the reaction of 3,4-dimethylhexane with bromine in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Addition of Hydrogen Bromide to Alkenes: Another method involves the addition of hydrogen bromide to 3,4-dimethylhex-1-ene. This reaction follows Markovnikov’s rule, where the bromine atom attaches to the carbon with the greater number of hydrogen atoms.
Industrial Production: Industrially, this compound can be produced using bromine and a suitable catalyst under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-3,4-dimethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile. Common reagents include hydroxide ions, cyanide ions, and ammonia.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of 3,4-dimethylhex-1-ene.
Oxidation and Reduction: Although less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1-Bromo-3,4-dimethylhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic chemistry.
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-dimethylhexane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon. In elimination reactions, the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine atom, leading to the formation of a double bond.
Comparison with Similar Compounds
1-Bromo-3,4-dimethylhexane can be compared with other haloalkanes such as:
1-Bromohexane: Unlike this compound, 1-Bromohexane does not have methyl substituents, making it less sterically hindered and more reactive in certain reactions.
1-Chloro-3,4-dimethylhexane: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.
3,4-Dimethylhexane: The absence of a halogen atom in this compound makes it less reactive in nucleophilic substitution and elimination reactions.
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
1-bromo-3,4-dimethylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-7(2)8(3)5-6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
DBMOEFMPGXUHCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)
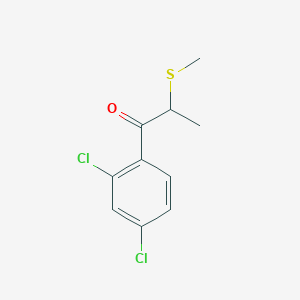

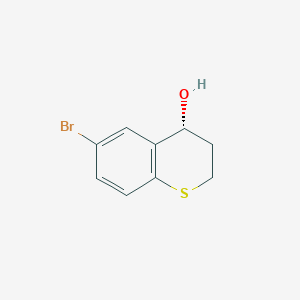
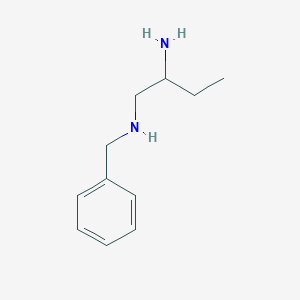
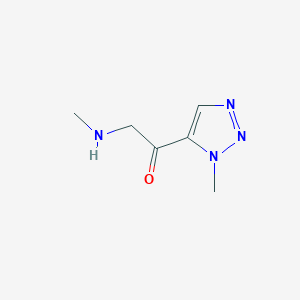
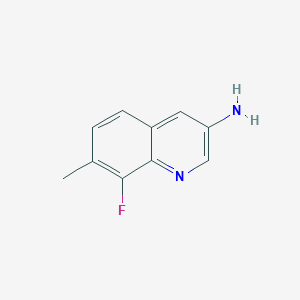
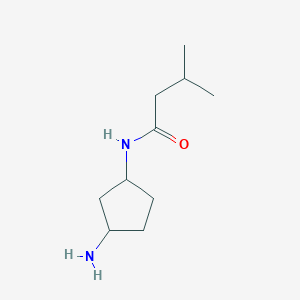
![1-Oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B13176907.png)
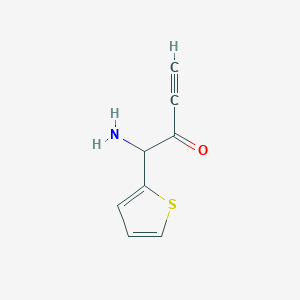
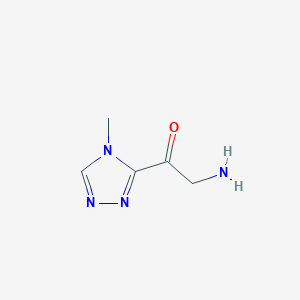
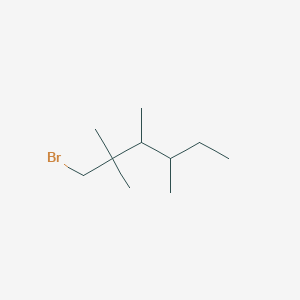
![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B13176936.png)

